Paynantheine
Overview
Description
Paynantheine is a natural product found in Mitragyna speciosa . It is a minor alkaloid and is a derivative of mitragynine, the major alkaloid in kratom . This compound was found to have similar effects to 7-hydroxy mitragynine, a more prominent alkaloid in kratom .
Synthesis Analysis
The synthesis of this compound involves a route featuring an enantioselective thiourea-catalysed Pictet–Spengler reaction, providing the tetrahydro-β-carboline ring, and a Pd-catalysed Tsuji–Trost allylic alkylation, closing the D-ring . The synthesis was accomplished in nine steps from 4-methoxytryptamine .
Molecular Structure Analysis
The molecular formula of this compound is C23H28N2O4 . The IUPAC name is methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include an enantioselective thiourea-catalysed Pictet–Spengler reaction and a Pd-catalysed Tsuji–Trost allylic alkylation .
Scientific Research Applications
Chemical Structure and Configuration Paynantheine is identified as 9-methoxycorynantheine with a normal configuration (C15Hα). Its structure and stereochemistry, including the trans double bond geometry between C16 and C17, have been elucidated using NMR data (Trager, Lee, Phillipson, & Beckett, 1967).
Potential in Treating Alcohol Use Disorder this compound, along with other kratom alkaloids, has been evaluated as a potential treatment for alcohol use disorder. Its opioidergic activity, particularly at the δ-opioid receptor (δOR), suggests a pathway for developing novel compounds to treat this disorder (Gutridge et al., 2021).
Metabolism Studies In metabolism studies, this compound and its metabolites have been identified in rat and human urine, providing insight into its biotransformation and potential as a marker for Kratom abuse (Philipp et al., 2010).
Synthesis and Medicinal Chemistry this compound has been synthesized through a process involving an enantioselective thiourea-catalysed Pictet-Spengler reaction. This synthesis pathway contributes to the study of its pharmacological properties (Kerschgens et al., 2012).
Activity at Serotonin Receptors this compound exhibits high affinity for certain serotonin receptors, such as 5-HT1ARs and 5-HT2BRs. This receptor activity suggests a potential role in mood regulation and offers insights into its effects beyond opioid activity (León et al., 2021).
Cytochrome P450 Inhibition and Drug Interactions this compound has shown moderate inhibition of certain cytochrome P450 enzymes, indicating its potential to impact drug-drug interactions. This understanding is crucial for evaluating its safety and therapeutic applications (Kamble et al., 2019).
Mechanism of Action
Future Directions
Biochemical Analysis
Biochemical Properties
Paynantheine is known to interact with the human mu opioid receptor as a competitive antagonist .
Cellular Effects
It is known that this compound influences cell function through its interaction with the mu opioid receptor .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its antagonistic action at the mu opioid receptor . This interaction can lead to changes in gene expression and cellular metabolism, although the exact details of these changes are still being researched.
Metabolic Pathways
It is known that this compound is a derivative of mitragynine
Properties
IUPAC Name |
methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZKIGWXPPFMRG-CYSPOEIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904742 | |
Record name | Paynantheine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4697-66-9, 1346-36-7 | |
Record name | Paynantheine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4697-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paynantheine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paynantheine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAYNANTHEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLG43M4U5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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